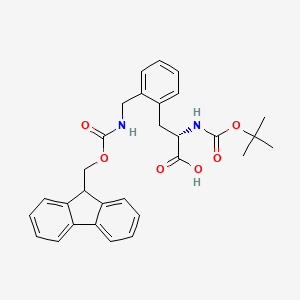![molecular formula C16H15N3O B2704037 N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1355680-50-0](/img/structure/B2704037.png)
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to be effective in reducing the levels of amyloid-beta (Aβ) and tau proteins in the brain, which are the hallmarks of Alzheimer's disease.
Mechanism Of Action
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. GSK-3β has also been implicated in the pathogenesis of various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By inhibiting GSK-3β, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide reduces the levels of Aβ and tau proteins in the brain, which are the hallmarks of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to have several biochemical and physiological effects. In preclinical studies, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to reduce the levels of Aβ and tau proteins in the brain, which are the hallmarks of Alzheimer's disease. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to improve motor function in animal models of Parkinson's disease.
Advantages And Limitations For Lab Experiments
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of GSK-3β, which makes it an ideal tool for studying the role of GSK-3β in various cellular processes. In addition, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, one limitation of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide is that it has not been extensively studied in clinical trials, which limits our understanding of its safety and efficacy in humans.
Future Directions
There are several future directions for the study of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide. One potential direction is to study the safety and efficacy of this compound in clinical trials for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is to study the role of GSK-3β in other diseases and cellular processes. Finally, future studies could focus on developing more potent and selective inhibitors of GSK-3β that could be used for the treatment of various diseases.
Synthesis Methods
The synthesis of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 2-methylbenzyl cyanide in the presence of a base and a coupling agent. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide. The purity of the compound is achieved through recrystallization and chromatography techniques.
Scientific Research Applications
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been extensively studied for its therapeutic potential in various neurodegenerative diseases. In preclinical studies, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been found to reduce the levels of Aβ and tau proteins in the brain, which are the hallmarks of Alzheimer's disease. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide has been studied for its potential in treating Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-3-4-8-13(11)15(10-17)19-16(20)14-9-5-7-12(2)18-14/h3-9,15H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPABORRACNRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC(C#N)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2703960.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2703964.png)
![N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703965.png)


![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2703970.png)
![N-(4-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703971.png)
![5-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2703972.png)
![3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2703973.png)

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2703975.png)